PROTAC TYK2 degradation agent1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC TYK2 degradation agent1 is a potent and subtype-selective degrader of TYK2 (Tyrosine Kinase 2). It exhibits degradation activity with a DC50 value of 14 nM . This compound is primarily used in the research of autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of PROTAC TYK2 degradation agent1 involves the synthesis of a bifunctional molecule that can bind to both the target protein (TYK2) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the TYK2 ligand: This involves the preparation of a molecule that can selectively bind to TYK2.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The TYK2 ligand and the E3 ligase ligand are connected via a linker molecule.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the TYK2 ligand, E3 ligase ligand, and linker are synthesized separately.
Coupling reaction: The ligands are coupled using a linker under controlled conditions to form the final PROTAC molecule.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC TYK2 degradation agent1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
DMSO (Dimethyl sulfoxide): Used as a solvent in various reactions.
PEG300 (Polyethylene glycol 300): Used to enhance solubility.
Tween 80: Used as a surfactant to improve mixing and solubility.
Major Products Formed
The major products formed from the reactions of this compound include:
Degraded TYK2 protein: The primary product of the degradation reaction.
By-products: Various by-products may form depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
PROTAC TYK2 degradation agent1 has several scientific research applications, including:
Chemistry: Used to study the degradation of TYK2 and its effects on various chemical pathways.
Biology: Used to investigate the role of TYK2 in cellular processes and its degradation.
Medicine: Used in the research of autoimmune diseases and potential therapeutic applications.
Industry: Used in the development of new drugs and therapeutic agents targeting TYK2
Wirkmechanismus
PROTAC TYK2 degradation agent1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TYK2, leading to its recognition and degradation by the 26S proteasome . The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for immune response regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KT-294: A highly selective TYK2 degrader that also targets the JAK/STAT pathway.
Deucravacitinib: An allosteric inhibitor of TYK2 used in autoimmune disease research.
Uniqueness
PROTAC TYK2 degradation agent1 is unique due to its high selectivity and potency in degrading TYK2. Unlike other inhibitors, it induces the degradation of the target protein rather than merely inhibiting its activity. This leads to a more sustained and effective reduction in TYK2 levels .
Biologische Aktivität
Proteolysis Targeting Chimeras (PROTACs) represent a novel approach in targeted protein degradation, leveraging the ubiquitin-proteasome system (UPS) to eliminate specific proteins associated with various diseases. Among these, PROTAC TYK2 degradation agent 1 has emerged as a significant compound due to its potential in treating autoimmune diseases by selectively degrading the TYK2 protein, a member of the Janus kinase (JAK) family.
The mechanism of PROTACs involves the formation of a ternary complex between the target protein, an E3 ligase, and the PROTAC itself. This process initiates ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The general steps are as follows:
- Binding : The PROTAC binds to both the target protein (TYK2) and an E3 ligase (commonly VHL or CRBN).
- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.
This mechanism allows for effective reduction of TYK2 levels without significantly affecting other JAK family members such as JAK1, JAK2, and JAK3, which is crucial for minimizing side effects in therapeutic applications .
Efficacy and Selectivity
PROTAC TYK2 degradation agent 1 has demonstrated a DC50 value (the concentration at which 50% degradation occurs) of 14 nM , indicating high potency in degrading TYK2 . This selectivity is particularly important because it minimizes off-target effects that could arise from indiscriminate inhibition of related kinases.
Research Findings
Recent studies have highlighted various aspects of PROTAC TYK2 degradation agent 1:
- Subtype Selectivity : Research indicates that modifications to the TYK2 ligand moiety can enhance degradation potency while retaining selectivity for JAKs. For instance, altering alkyl linkers has been shown to optimize degradation activity without impacting other kinases .
- In Vivo Studies : In animal models, PROTACs targeting TYK2 have shown promise in reducing inflammation and disease symptoms associated with autoimmune conditions, suggesting potential therapeutic applications .
- Comparative Studies : Comparative analyses with traditional small molecule inhibitors reveal that PROTACs can achieve more profound and durable effects due to complete protein removal rather than mere inhibition .
Clinical Relevance
- Autoimmune Diseases : In preclinical models, PROTAC TYK2 degradation agent 1 has been tested for efficacy against diseases such as psoriasis and rheumatoid arthritis. The results indicate significant reductions in disease markers when TYK2 levels are effectively decreased.
- Cancer Applications : Although primarily focused on autoimmune diseases, there is ongoing research into the role of TYK2 in cancer progression. The ability of PROTACs to degrade multifunctional proteins may provide new avenues for cancer treatment strategies .
Data Table
Eigenschaften
Molekularformel |
C55H69N13O7S |
---|---|
Molekulargewicht |
1056.3 g/mol |
IUPAC-Name |
6-[[5-[[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecyl]carbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1 |
InChI-Schlüssel |
ZQBPERKIXUCCNQ-DXGZDBETSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.